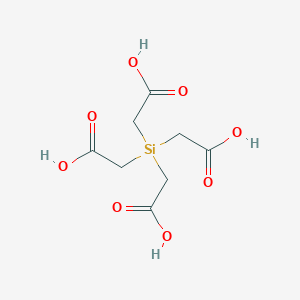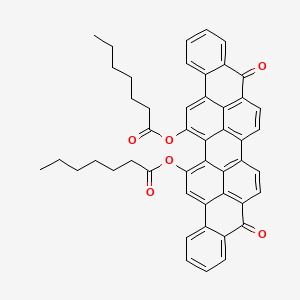
16,17-Dihydroxyviolanthrone diheptanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
16,17-Dihydroxyviolanthrone diheptanoate is a complex organic compound belonging to the class of polynuclear quinonoid dyes It is characterized by the presence of hydroxyl groups at the 16th and 17th positions of the violanthrone structure, with diheptanoate ester groups attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 16,17-Dihydroxyviolanthrone diheptanoate typically involves the following steps:
Starting Material: The synthesis begins with violanthrone, a polynuclear aromatic hydrocarbon.
Hydroxylation: The violanthrone undergoes hydroxylation at the 16th and 17th positions to form 16,17-dihydroxyviolanthrone.
Esterification: The hydroxyl groups are then esterified with heptanoic acid to form this compound.
Industrial Production Methods: Industrial production of this compound involves large-scale hydroxylation and esterification processes. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form quinone derivatives.
Reduction: It can be reduced to form dihydroquinone derivatives.
Substitution: The hydroxyl and ester groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed for substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydroquinone derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
16,17-Dihydroxyviolanthrone diheptanoate has a wide range of applications in scientific research:
Chemistry: Used as a dye and a reagent in organic synthesis.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of pigments and dyes for textiles and other materials.
Wirkmechanismus
The mechanism of action of 16,17-Dihydroxyviolanthrone diheptanoate involves its interaction with molecular targets through its hydroxyl and ester groups. These interactions can lead to various biochemical and physiological effects, depending on the specific application. The compound’s ability to undergo redox reactions plays a significant role in its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
16,17-Dihydroxyviolanthrone: The parent compound without the ester groups.
16,17-Dimethoxyviolanthrone: A derivative with methoxy groups instead of hydroxyl groups.
Phenanthrene-4,5-quinone: A simpler analogue with similar quinonoid structure.
Uniqueness: 16,17-Dihydroxyviolanthrone diheptanoate is unique due to its specific esterification with heptanoic acid, which imparts distinct chemical and physical properties. This esterification enhances its solubility and stability, making it more suitable for various applications compared to its non-esterified counterparts .
Eigenschaften
CAS-Nummer |
71550-34-0 |
|---|---|
Molekularformel |
C48H40O6 |
Molekulargewicht |
712.8 g/mol |
IUPAC-Name |
(34-heptanoyloxy-12,21-dioxo-30-nonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.022,27.028,32]tetratriaconta-1(30),2(34),3(16),4(13),5(33),6,8,10,14,17(31),18,20(32),22,24,26,28-hexadecaenyl) heptanoate |
InChI |
InChI=1S/C48H40O6/c1-3-5-7-9-19-39(49)53-37-25-35-27-15-11-13-17-31(27)47(51)33-23-21-29-30-22-24-34-42-36(28-16-12-14-18-32(28)48(34)52)26-38(54-40(50)20-10-8-6-4-2)46(44(30)42)45(37)43(29)41(33)35/h11-18,21-26H,3-10,19-20H2,1-2H3 |
InChI-Schlüssel |
DPTMQBNDOLAEOQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(=O)OC1=C2C3=C(C=CC4=C3C(=C1)C5=CC=CC=C5C4=O)C6=C7C2=C(C=C8C7=C(C=C6)C(=O)C9=CC=CC=C98)OC(=O)CCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


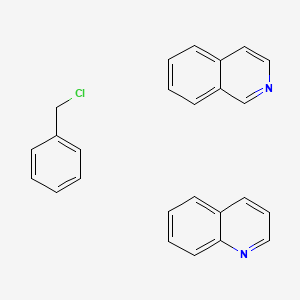
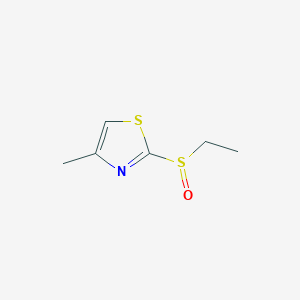
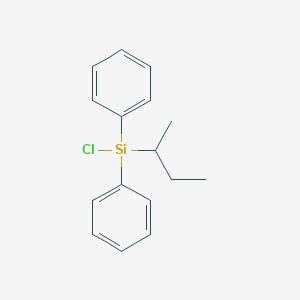
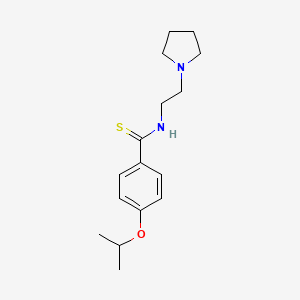

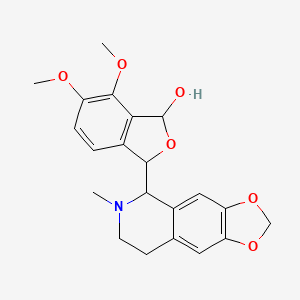

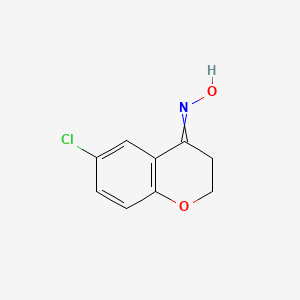

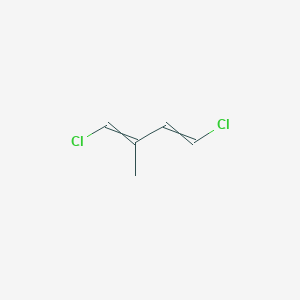
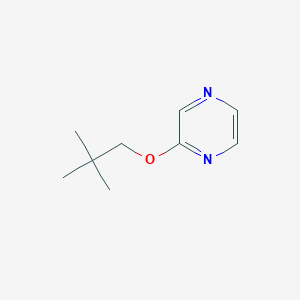
![1-{2-Hydroxy-3-[(naphthalen-1-yl)oxy]propyl}piperidine-4-carbonitrile](/img/structure/B14474132.png)

